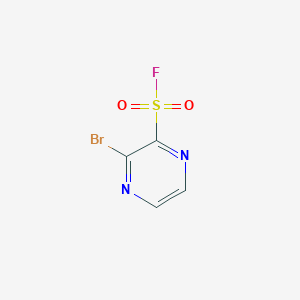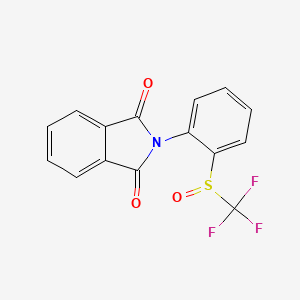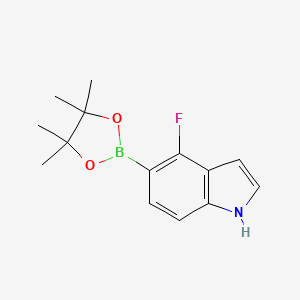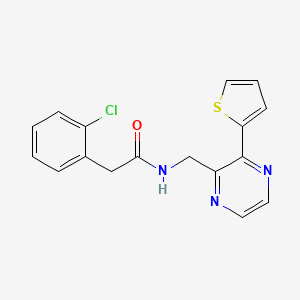![molecular formula C21H21NO5 B2967448 rac-(1r,3s)-1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-hydroxy-3-methylcyclobutane-1-carboxylic acid, trans CAS No. 2137136-44-6](/img/structure/B2967448.png)
rac-(1r,3s)-1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-hydroxy-3-methylcyclobutane-1-carboxylic acid, trans
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound rac-(1r,3s)-1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-hydroxy-3-methylcyclobutane-1-carboxylic acid, trans is a synthetic organic molecule. It is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is commonly used in peptide synthesis to protect amino groups during chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of rac-(1r,3s)-1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-hydroxy-3-methylcyclobutane-1-carboxylic acid, trans typically involves multiple steps:
Formation of the cyclobutane ring: This can be achieved through a involving suitable precursors.
Introduction of the Fmoc group: The Fmoc group is introduced using Fmoc chloride in the presence of a base such as triethylamine.
Hydroxylation and methylation:
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and automated synthesis platforms.
Analyse Des Réactions Chimiques
Types of Reactions
The compound can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as PCC (Pyridinium chlorochromate).
Reduction: The carbonyl group can be reduced back to a hydroxyl group using reducing agents like sodium borohydride.
Substitution: The Fmoc group can be removed under basic conditions, allowing for further functionalization of the amino group.
Common Reagents and Conditions
Oxidation: PCC, DMSO (Dimethyl sulfoxide)
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Piperidine, triethylamine
Major Products
Oxidation: Formation of a ketone or aldehyde
Reduction: Formation of an alcohol
Substitution: Formation of a free amine
Applications De Recherche Scientifique
The compound has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for potential therapeutic applications, including as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which rac-(1r,3s)-1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-hydroxy-3-methylcyclobutane-1-carboxylic acid, trans exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity through binding interactions. The Fmoc group can be cleaved under basic conditions, revealing the active amino group which can participate in further reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
- rac-(2R,3S)-3-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)oxolane-2-carboxylic acid
- rac-(3R,4S)-4-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)oxolane-3-carboxylic acid
Uniqueness
The uniqueness of rac-(1r,3s)-1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-hydroxy-3-methylcyclobutane-1-carboxylic acid, trans lies in its specific stereochemistry and functional groups, which confer distinct chemical reactivity and biological activity compared to similar compounds.
Propriétés
IUPAC Name |
1-(9H-fluoren-9-ylmethoxycarbonylamino)-3-hydroxy-3-methylcyclobutane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO5/c1-20(26)11-21(12-20,18(23)24)22-19(25)27-10-17-15-8-4-2-6-13(15)14-7-3-5-9-16(14)17/h2-9,17,26H,10-12H2,1H3,(H,22,25)(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHRROSZUFYOBHX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(C1)(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(Z)-2-cyano-N-(3-methoxypropyl)-3-[2-(pyridin-3-ylmethoxy)phenyl]prop-2-enamide](/img/structure/B2967367.png)
![2-chloro-N-[4-(furan-2-yl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2967371.png)

![N-(1-(5-ethyl-4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-(furan-2-yl)-1H-pyrazol-5-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2967375.png)
![2-(3-(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-3-oxopropyl)isoindoline-1,3-dione](/img/structure/B2967377.png)
![1-benzoyl-4-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methyl]piperazine](/img/structure/B2967378.png)
![7-(4-chlorophenyl)-18,19-dimethoxy-4,5,9,13-tetrazapentacyclo[11.8.0.03,11.04,8.016,21]henicosa-3(11),5,7,9,16,18,20-heptaen-12-one](/img/structure/B2967379.png)
![5-(4-Methoxypyrimidin-2-yl)-2-thia-5-azabicyclo[2.2.1]heptane](/img/structure/B2967383.png)

![8-((4-Isobutoxyphenyl)sulfonyl)-1-oxa-4-thia-8-azaspiro[4.5]decane](/img/structure/B2967385.png)


![(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(4-((5-(trifluoromethyl)pyridin-2-yl)oxy)piperidin-1-yl)prop-2-en-1-one](/img/structure/B2967388.png)
